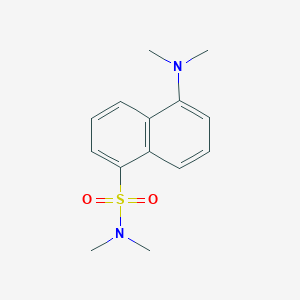

dansyl-dimethylamine

Description

Dansyl-dimethylamine refers to a compound featuring a dansyl (5-(dimethylamino)naphthalene-1-sulfonamide) group linked to a dimethylamine moiety. The dansyl moiety is renowned for its strong fluorescence and UV absorption, making it valuable in labeling biomolecules (e.g., proteins, amino acids) for analytical techniques like chromatography and spectroscopy.

Properties

IUPAC Name |

5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMUHKITGKVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568338 | |

| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6059-62-7 | |

| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Dansyl Chloride and Dimethylamine

The primary route involves the nucleophilic substitution of the chloride group in dansyl chloride with dimethylamine. This reaction proceeds in anhydrous organic solvents (e.g., toluene or ether) under controlled temperature conditions:

Reaction Scheme

Optimized Conditions

-

Solvent : Toluene facilitates uniform suspension and reaction homogeneity.

-

Temperature : Maintaining 40–45°C prevents side reactions such as sulfonic acid formation.

-

Stoichiometry : A 1:1 molar ratio of dansyl chloride to dimethylamine ensures complete conversion.

Yield and Purity

Byproduct Formation in Derivatization Reactions

This compound frequently emerges as a major byproduct during the derivatization of amines, phenols, or carboxylic acids with dansyl chloride. For example, in the analysis of fumonisins (mycotoxins), dansyl chloride reacts with primary amines in alkaline media, but competing hydrolysis and aminolysis reactions generate this compound:

Key Factors Influencing Byproduct Formation

-

pH : Alkaline conditions (pH 9–10) favor nucleophilic attack by dimethylamine.

-

Reaction Time : Prolonged incubation (>24 hours) increases byproduct yield due to chloride displacement.

-

Matrix Effects : Co-extractives in maize samples accelerate degradation, yielding 62–94% this compound.

Analytical Characterization and Validation

Spectroscopic Identification

Chromatographic Behavior

-

HPLC-FLD : this compound elutes at 8.2 minutes under isocratic conditions (acetonitrile:water = 70:30).

-

Detection Limits : Fluorescence detection (λₑₓ/λₑₘ = 340/525 nm) achieves a limit of detection (LOD) of 2.1 ng.

Comparative Analysis of Synthesis Methods

| Parameter | Direct Synthesis | Derivatization Byproduct |

|---|---|---|

| Yield | 93.2% | 62–94% |

| Reaction Time | 4–6 hours | 24 hours |

| Purity | >98% | 70–85% |

| Scalability | Industrial-scale feasible | Limited to analytical workflows |

Challenges and Mitigation Strategies

Side Reactions and Impurity Control

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted derivatives.

Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted naphthalene sulfonamides.

Oxidation Reactions: N-oxide derivatives.

Reduction Reactions: Corresponding amines.

Scientific Research Applications

Protein Labeling and Analysis

Dansyl chloride is extensively used for labeling proteins and peptides due to its strong fluorescent properties. The compound reacts with primary amines to form stable fluorescent sulfonamide adducts, which are crucial for several biochemical analyses.

Key Applications:

- Protein Sequencing: Dansyl chloride facilitates the identification of N-terminal amino acids in proteins, allowing researchers to sequence proteins effectively .

- Amino Acid Analysis: It is employed in determining the composition of amino acids in various biological samples, enhancing the detection sensitivity through fluorescence .

- Protein Dynamics Studies: The fluorescent properties of dansyl derivatives enable the investigation of protein folding and dynamics by utilizing fluorescence resonance energy transfer (FRET) techniques .

Drug Development

Recent studies have highlighted the potential of dansyl-dimethylamine derivatives as anticancer agents. By coupling dansyl chloride with various primary amines, researchers have synthesized a library of sulfonamides that exhibit promising biological activities.

Case Study: Anticancer Sulfonamides

- A study designed sulfonamide derivatives using dansyl chloride, which showed favorable binding affinities to the carbonic anhydrase enzyme (target 1AZM) compared to established drugs like acetazolamide. The binding affinities ranged from −6.8 to −8.2 kcal/mol, indicating potential for further development as anticancer therapeutics .

- The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and biological relevance .

Analytical Techniques

Dansyl chloride serves as a crucial reagent in various analytical methods, particularly in chromatography and mass spectrometry.

Applications:

- Fluorescence Detection: Dansylation enhances the detection of phenols and amines in liquid chromatography-mass spectrometry (LC-MS), improving ionization characteristics and sensitivity .

- Metabolite Profiling: It has been applied to identify polar urinary metabolites by creating more hydrophobic derivatives that are easier to analyze via LC-MS . This method allows for a comprehensive profiling of metabolites containing amine or phenolic groups.

Microarray Technologies

Dansyl derivatives have also found applications in microarray technologies, acting as fluorescent photoprotecting groups. This innovative use allows for precise immobilization of capture probes on surfaces, enabling high-throughput screening and analysis .

Methodology:

- Dansylated polyethylene imine (PEI) was utilized to modify microscope slides, facilitating the creation of reproducible microarrays without issues related to spotting imperfections. The fluorescence intensity served as a measure of functional group homogeneity on the surface .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Protein Labeling | N-terminal amino acid identification | Enhanced sequencing accuracy |

| Drug Development | Anticancer sulfonamide synthesis | High binding affinities for drug targets |

| Analytical Techniques | LC-MS detection of phenols and amines | Improved sensitivity and ionization |

| Microarray Technologies | Fluorescent photoprotecting groups | Precise immobilization and high reproducibility |

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the dimethylamino group, which can undergo photoinduced electron transfer (PET) upon excitation. This results in fluorescence emission, which can be detected and measured. The sulfonamide group enhances the compound’s solubility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Dansyl Derivatives

Dansyltryptamine (CAS 13285-17-1):

- Structure : Combines the dansyl group with tryptamine (indole-ethylamine).

- Applications : Used as a fluorescent tag in receptor-binding studies due to its high quantum yield.

- Key Difference : Unlike dansyl-dimethylamine, dansyltryptamine includes an indole ring, enabling interactions with serotonin receptors .

Dansyl Chloride :

Aliphatic Dimethylamines

Dimethyl Lauryl Amine (CAS 112-18-5):

- Structure : A linear aliphatic amine with a C12 chain (C14H31N).

- Hazards : Corrosive; requires precautions against skin/eye contact .

- Key Difference : Lacks the aromatic dansyl group, limiting its use in analytical chemistry compared to this compound .

1,3-Dimethylamylamine (CAS 105-41-9):

- Structure : Branched aliphatic amine (C7H17N).

- Applications : Historically used in pharmaceuticals and dietary supplements.

Aromatic Amines

Diphenylamine Analogs :

Hydroxylamine Derivatives

N,N-Dimethylhydroxylamine (CAS 5725-96-2):

- Structure: Contains a hydroxyl group adjacent to dimethylamine (C2H7NO).

- Applications : Intermediate in organic synthesis; unstable compared to this compound.

- Key Difference : Reactive hydroxyl group makes it unsuitable for stable fluorescent labeling .

Data Table: Comparative Properties

Research Findings and Gaps

- Fluorescence Efficiency: this compound’s quantum yield is comparable to dansyltryptamine (~0.6 in ethanol), but its lack of an indole ring reduces biological targeting specificity .

- Thermal Stability : Aliphatic amines like dimethyl lauryl amine degrade above 200°C, whereas dansyl derivatives remain stable up to 300°C, enhancing their utility in high-temperature analyses .

- Toxicity Data: Limited information exists on this compound’s toxicity, unlike dimethyl lauryl amine, which has well-documented hazards .

Biological Activity

Dansyl-dimethylamine, a member of the dansyl derivatives family, is characterized by its fluorescent properties and its utility in biochemical applications. This compound is particularly significant in the study of proteins and biomolecules due to its ability to form stable fluorescent adducts with amino groups. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is derived from dansyl chloride, which reacts with primary and secondary amines to produce fluorescent sulfonamide adducts. The core structure includes a naphthalene ring and a sulfonamide group, contributing to its distinctive fluorescent characteristics. The presence of deuterium in variants like dansyl-d6-dimethylamine enhances stability and aids in analytical techniques such as mass spectrometry.

The biological activity of this compound is primarily attributed to its fluorescent properties, which facilitate the tracking and quantification of biomolecules in various biological systems. Key mechanisms include:

- Fluorescence Resonance Energy Transfer (FRET) : Dansyl derivatives can be used to investigate protein-protein interactions or conformational changes within proteins by monitoring fluorescence changes in real-time.

- Binding Affinity : Dansylated compounds exhibit specific binding affinities with various biomolecules, including human serum albumin (HSA). Studies have shown that these compounds preferentially bind to specific sites on HSA, influencing drug delivery and efficacy .

Applications in Research

This compound has been employed in numerous research applications:

- Protein Dynamics : Its ability to form stable adducts makes it a valuable tool for studying protein folding and dynamics. The fluorescent nature allows for real-time monitoring of molecular behavior .

- Drug Development : Dansyl derivatives are being explored as potential anticancer agents. For instance, sulfonamides synthesized from dansyl chloride have shown promising binding affinities towards drug targets, suggesting their potential as effective therapeutic agents .

- Metal Ion Detection : Dansyl-based chemosensors have been developed for detecting metal ions like Cu²⁺, showcasing the versatility of this compound beyond biological applications .

Case Study 1: Interaction with Human Serum Albumin

Research involving the co-crystallization of dansylated amino acids with HSA revealed insights into the structural basis of binding specificity. The study demonstrated that dansyl compounds could occupy drug-binding sites on HSA, which is crucial for understanding drug interactions in pharmacology .

Case Study 2: Anticancer Activity

A recent study focused on the synthesis of sulfonamides from dansyl chloride and their molecular docking studies against potential drug targets. The synthesized compounds exhibited binding affinities ranging from −6.8 to −8.2 kcal/mol, significantly higher than established drugs like acetazolamide, indicating their potential as anticancer therapeutics .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Interaction with HSA | Binding affinity studies | Specific binding sites identified on HSA |

| Anticancer Activity | Synthesis and docking studies | Higher binding affinities than acetazolamide |

| Fluorescent Properties | Protein dynamics and interactions | Real-time monitoring capabilities demonstrated |

| Metal Ion Detection | Development of chemosensors | High selectivity for Cu²⁺ ions |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dansyl-dimethylamine in laboratory experiments?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Conduct experiments in a fume hood to minimize inhalation risks. For volatile reactions, use a glove box .

- Post-experiment waste must be segregated into halogenated/non-halogenated containers and disposed via certified waste management services. Maintain a waste log to track disposal compliance .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents like ethanol or acetonitrile to assess electronic transitions. Compare with literature values for validation .

- Fluorescence Spectroscopy : Quantify emission spectra under controlled pH and temperature to evaluate quantum yield. Use quinine sulfate as a reference standard .

- NMR Analysis : Conduct <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) to confirm molecular structure. Assign peaks using computational tools like ACD/Labs or MestReNova .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Review existing synthetic routes (e.g., nucleophilic substitution or reductive amination) and identify gaps in yield or purity .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to isolate key variables .

- Step 3 : Validate reproducibility by repeating the synthesis ≥3 times under identical conditions. Document deviations in yield/purity using statistical tools (e.g., RSD ≤5%) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s pH-dependent fluorescence quenching?

- Methodological Answer :

- Hypothesis Testing : Compare Stern-Volmer plots at varying pH to distinguish static vs. dynamic quenching mechanisms. Use iodide or acrylamide as quenchers .

- Time-Resolved Fluorescence : Measure lifetime (τ) decay using TCSPC (Time-Correlated Single Photon Counting). A static quenching mechanism will show unchanged τ, while dynamic quenching reduces τ .

- Computational Modeling : Employ DFT (Density Functional Theory) to simulate protonation states and electron transitions. Cross-validate with experimental data using tools like Gaussian or COMSOL .

Q. What experimental strategies address discrepancies in reported quantum yields (Φ) of this compound across studies?

- Methodological Answer :

- Standardized Calibration : Use a unified reference (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) to minimize inter-lab variability .

- Control for Environmental Factors : Conduct measurements in inert atmospheres (N2 glove box) to exclude oxygen-induced quenching .

- Meta-Analysis : Aggregate published Φ values and apply multivariate regression to identify confounding variables (e.g., solvent polarity, excitation wavelength) .

Q. How can researchers integrate this compound into advanced photophysical studies, such as Förster Resonance Energy Transfer (FRET)?

- Methodological Answer :

- Donor-Acceptor Pair Selection : Choose this compound as a donor (λem ≈ 450 nm) paired with acceptors like rhodamine B (λabs ≈ 550 nm). Validate spectral overlap using J-calculations .

- Distance Dependence : Use FRET efficiency (E) to estimate intermolecular distances (R) via . Calibrate R0 (Förster radius) experimentally .

- Single-Molecule Studies : Apply TIRF (Total Internal Reflection Fluorescence) microscopy to observe real-time FRET dynamics in lipid bilayers or protein complexes .

Data Management and Theoretical Frameworks

Q. How should researchers align this compound studies with theoretical frameworks in photochemistry?

- Methodological Answer :

- Conceptual Anchoring : Link fluorescence behavior to Marcus Theory for electron transfer or the Jablonski diagram for excited-state dynamics .

- Literature Synthesis : Conduct a bibliometric analysis to map trends in this compound applications (e.g., biosensing, optoelectronics). Use tools like VOSviewer to visualize keyword clusters .

Q. What steps ensure ethical and rigorous data management in this compound research?

- Methodological Answer :

- Data Reproducibility : Archive raw spectra, chromatograms, and computational inputs in FAIR-aligned repositories (e.g., Zenodo). Include metadata for solvent purity and instrument calibration .

- Ethical Compliance : Document safety protocols and waste disposal records in alignment with institutional review boards (IRBs) or chemical hygiene plans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.